molecular formula C7H12ClF2NO2 B13515539 tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate

tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate

Cat. No.: B13515539
M. Wt: 215.62 g/mol
InChI Key: SQTSGAFAUUXBBH-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a chloro group, and two difluoroethyl groups attached to a carbamate moiety.

Preparation Methods

The synthesis of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-2,2-difluoroethylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction can be represented as follows:

tert-Butyl carbamate+2-chloro-2,2-difluoroethylaminetert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate\text{tert-Butyl carbamate} + \text{2-chloro-2,2-difluoroethylamine} \rightarrow \text{this compound} tert-Butyl carbamate+2-chloro-2,2-difluoroethylamine→tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate involves its interaction with specific molecular targets. The chloro and difluoroethyl groups can interact with enzymes or proteins, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N-(2-chloro-2,2-difluoroethyl)carbamate can be compared with other similar compounds such as:

    tert-Butyl N-(2-bromo-2,2-difluoroethyl)carbamate: Similar structure but with a bromo group instead of a chloro group.

    tert-Butyl N-(2,2-difluoroethyl)carbamate: Lacks the chloro group, making it less reactive in certain substitution reactions.

    tert-Butyl carbamate: Lacks both the chloro and difluoroethyl groups, making it a simpler and less reactive compound.

Properties

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.62 g/mol

IUPAC Name

tert-butyl N-(2-chloro-2,2-difluoroethyl)carbamate

InChI

InChI=1S/C7H12ClF2NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12)

InChI Key

SQTSGAFAUUXBBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(F)(F)Cl

Origin of Product

United States

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